1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE
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Overview
Description
1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the dihydropyridinone core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-aldehyde share the furan ring structure.
Piperazine Derivatives: Compounds such as 1-phenylpiperazine and 4-methylpiperazine have similar piperazine moieties.
Dihydropyridinone Derivatives: Compounds like 1,2-dihydropyridin-2-one and its substituted derivatives share the dihydropyridinone core.
Uniqueness: 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE is unique due to its combination of a furan ring, a piperazine moiety, and a dihydropyridinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-21-10-12-23(13-11-21)28(31-16-14-30(15-17-31)24-7-4-3-5-8-24)27-26(33)19-22(2)32(29(27)34)20-25-9-6-18-35-25/h3-13,18-19,28,33H,14-17,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKWAGKFGAYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CO3)C)O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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